molecular formula C21H19N3O6 B2886545 2-({2'-Amino-3'-cyano-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate CAS No. 939888-98-9

2-({2'-Amino-3'-cyano-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate

Cat. No. B2886545
CAS RN: 939888-98-9
M. Wt: 409.398
InChI Key: LMNDITLJHOZVOV-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural motifs that are common in organic chemistry, including an amino group, a cyano group, a methyl group, a carbonyl group, and a spiro[indole-3,4’-pyran] structure. These groups can participate in various chemical reactions and may confer specific physical, chemical, and biological properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the spiro[indole-3,4’-pyran] structure. This structure involves a spirocyclic system, where two rings share a single atom .


Chemical Reactions Analysis

The compound contains several functional groups that can participate in various chemical reactions. For example, the amino and cyano groups can act as nucleophiles in reactions with electrophiles. The carbonyl group can undergo various reactions such as nucleophilic addition or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of polar groups like the amino and cyano groups could influence its solubility in different solvents .

Scientific Research Applications

Cancer Treatment

Indole derivatives are known for their potential in treating various types of cancer. They can interact with cellular machinery and may inhibit the growth of cancer cells. Research has shown that indole compounds can be effective in targeting and destroying cancer cells, making them a valuable asset in oncology .

Antimicrobial Activity

The indole ring system found in this compound is often associated with antimicrobial properties. These compounds can be designed to target specific bacteria or viruses, providing a pathway for the development of new antibiotics or antiviral medications .

Neurological Disorders

Indoles have been studied for their neuroprotective effects and could be used in the treatment of neurological disorders such as Parkinson’s disease and Alzheimer’s. They may help in protecting nerve cells from damage or in the regeneration of neural pathways .

Anti-inflammatory Properties

The anti-inflammatory properties of indole derivatives make them candidates for the treatment of chronic inflammatory diseases. They can modulate the body’s inflammatory response and may provide relief from conditions like arthritis and inflammatory bowel disease .

Cardiovascular Health

Some indole derivatives have shown promise in improving cardiovascular health by affecting the vascular system and heart function. They may contribute to the prevention of heart diseases and the improvement of circulatory health .

Diabetes Management

Indole compounds have been researched for their potential role in diabetes management. They may influence insulin secretion or sensitivity, helping to regulate blood sugar levels and providing a new approach to diabetes treatment .

Future Directions

Given the complexity of this compound and the potential biological activity of compounds with similar structures, it could be an interesting subject for future research. Studies could focus on its synthesis, characterization, and investigation of its potential biological activities .

properties

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 6'-amino-5'-cyano-2'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6/c1-11(2)18(25)28-8-9-29-19(26)16-12(3)30-17(23)14(10-22)21(16)13-6-4-5-7-15(13)24-20(21)27/h4-7H,1,8-9,23H2,2-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNDITLJHOZVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C#N)C(=O)OCCOC(=O)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro 4-[2-amino-3-cyano-5-(2'-tiglyloxycarbonyl)-ethoxocarbonyl-6-methylpyran]-3'-[1',3'-dihydro-2h-indol-2'-one]

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